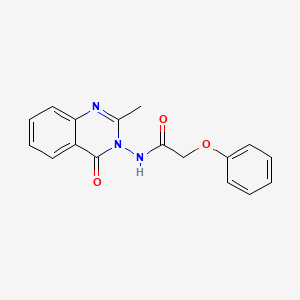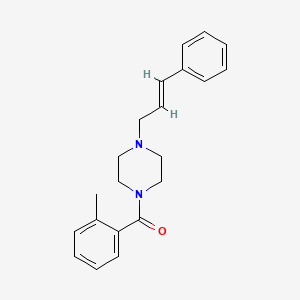![molecular formula C18H20N2O2 B5619692 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5619692.png)
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been shown to have potential therapeutic applications in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain, leading to a calming effect.
Biochemical and physiological effects:
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to a calming effect. It has also been shown to reduce the activity of the excitatory neurotransmitter glutamate, which can lead to a reduction in anxiety and depression symptoms.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential side effects of this compound and how to mitigate them.
3. Clinical trials to determine the efficacy of this compound as a treatment for anxiety disorders, depression, and other neurological conditions.
4. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
5. Studies to determine the potential for addiction and abuse of this compound.
In conclusion, 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosage and administration for therapeutic use.
Synthesis Methods
The synthesis of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step is the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of sodium ethoxide to form 2-nitro-1-(cyclohexyl)ethanol. The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation. The third step involves the cyclization of the amine with 3,3-dimethylacryloylchloride in the presence of triethylamine to form the final product.
Scientific Research Applications
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been shown to have potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
9,9-dimethyl-4-propanoyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-15(21)11-6-5-7-13-17(11)19-10-12-14(20-13)8-18(2,3)9-16(12)22/h5-7,10,20H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSRZHHAGZGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)NC3=C(C=N2)C(=O)CC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)


![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)

![2-(ethylamino)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5619662.png)
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5619669.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5619674.png)
![2-(3-methoxypropyl)-8-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619678.png)
![5-[(2-bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B5619685.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5619693.png)
